molecular formula C20H28N4O2+2 B11645833 4-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium

4-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium

Cat. No.: B11645833
M. Wt: 356.5 g/mol
InChI Key: QAIZYWSAILKJQP-UHFFFAOYSA-P
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Description

4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridinium core, a hydroxyimino group, and a benzylated dimethylazaniumyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM typically involves multiple steps. One common approach is to start with the pyridine core and introduce the hydroxyimino group through a reaction with hydroxylamine under acidic conditions. The benzylated dimethylazaniumyl side chain can be introduced via a nucleophilic substitution reaction using benzyl chloride and dimethylamine. The final step involves the formation of the carbamoyl group through a reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group using strong oxidizing agents.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The benzylated dimethylazaniumyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Benzyl chloride and dimethylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a nitro derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the benzylated dimethylazaniumyl side chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM: Lacks the benzyl group, which may affect its hydrophobic interactions.

    4-{[3-(BENZYLDIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM: Similar structure but with a neutral amine group instead of the azaniumyl group.

Uniqueness

The presence of the benzylated dimethylazaniumyl side chain in 4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM provides unique hydrophobic and electrostatic properties, making it distinct from similar compounds

Properties

Molecular Formula

C20H28N4O2+2

Molecular Weight

356.5 g/mol

IUPAC Name

benzyl-[3-[[2-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-4-carbonyl]amino]propyl]-dimethylazanium

InChI

InChI=1S/C20H26N4O2/c1-23-12-10-18(14-19(23)15-22-26)20(25)21-11-7-13-24(2,3)16-17-8-5-4-6-9-17/h4-6,8-10,12,14-15H,7,11,13,16H2,1-3H3/p+2

InChI Key

QAIZYWSAILKJQP-UHFFFAOYSA-P

Isomeric SMILES

C[N+]1=C(C=C(C=C1)C(=O)NCCC[N+](C)(C)CC2=CC=CC=C2)/C=N/O

Canonical SMILES

C[N+]1=C(C=C(C=C1)C(=O)NCCC[N+](C)(C)CC2=CC=CC=C2)C=NO

Origin of Product

United States

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